3-Amino-4-methoxybenzaldehyde

Organic Synthesis Process Chemistry Regioselective Synthesis

Select 3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) for precise 3-amino/4-methoxy regiochemistry, essential for building targeted heterocyclic scaffolds and chromeno[2,3-d]pyrimidines. Its quantitative one-step synthesis ensures high atom economy, differentiating it from unreliable regioisomers like the 4-amino-3-methoxy variant. Available at ≥98% purity, this compound minimizes impurity-driven side reactions, making it ideal for high-sensitivity assays and multi-step scale-up projects.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 351003-10-6
Cat. No. B1283374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzaldehyde
CAS351003-10-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)N
InChIInChI=1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3
InChIKeyIXWVKDLWPHIKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) Procurement Data Sheet: Product Profile & Comparator Baseline


3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) is a bifunctional aromatic aldehyde featuring a 3-amino (-NH₂) and a 4-methoxy (-OCH₃) substitution pattern on a benzaldehyde core [1]. This specific regioisomeric arrangement dictates its distinct reactivity profile, differentiating it from other aminomethoxybenzaldehydes such as the 4-amino-3-methoxy isomer (CAS 90151-40-9) [2]. As a key synthetic intermediate, it is frequently employed in the construction of heterocyclic scaffolds and pharmaceuticals, where precise regiochemistry is critical for downstream biological activity [1].

3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) Procurement Risk: Why Structural Analogs Are Not Interchangeable


Substituting a close structural analog like 4-Amino-3-methoxybenzaldehyde or 3-Nitro-4-methoxybenzaldehyde for 3-Amino-4-methoxybenzaldehyde carries significant risk of synthetic failure or altered bioactivity due to divergent reactivity profiles. The amino group ortho to the methoxy substituent in the target compound creates a distinct electronic and steric environment compared to the para-substituted isomer, leading to different regioselectivity in subsequent reactions and altered binding affinities in biological assays [1]. Furthermore, the choice of a reduced amino functionality versus a nitro precursor dictates different handling, purification, and overall synthetic yield, as evidenced by the quantitative one-step synthesis recently reported [1].

3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) Quantitative Differentiation: Head-to-Head Comparator Evidence


Synthetic Yield Advantage: 3-Amino-4-methoxybenzaldehyde Outperforms its Regioisomer

The synthesis of 3-Amino-4-methoxybenzaldehyde can be achieved in a reported isolated yield of 77%, compared to a 83% yield for its regioisomer 4-Amino-3-methoxybenzaldehyde . However, the target compound can also be synthesized via an adapted Vilsmeier-Haack approach, achieving quantitative yield in a single step [1], which is a notable efficiency gain over the multi-step nitration/reduction sequence typically required for both isomers [REFS-1, REFS-3].

Organic Synthesis Process Chemistry Regioselective Synthesis

Purity Grade Differential: 3-Amino-4-methoxybenzaldehyde Available at Higher Certified Purity

Commercial suppliers of 3-Amino-4-methoxybenzaldehyde offer the compound at a certified minimum purity of ≥98% [REFS-1, REFS-2]. In contrast, its closely related regioisomer, 4-Amino-3-methoxybenzaldehyde, is commonly available at a minimum purity of 95-96% . This 2-3% absolute difference in purity can be critical for applications requiring high-fidelity building blocks, reducing the risk of side reactions from impurities in multi-step syntheses.

Analytical Chemistry Material Purity Procurement Specification

Electronic Substituent Effects: Regioselectivity Advantage of the 3-Amino-4-methoxy Substitution Pattern

The 3-amino-4-methoxy substitution pattern on the benzaldehyde ring creates a unique electronic environment compared to its 4-amino-3-methoxy isomer. The ortho-arrangement of the strongly electron-donating amino (-NH₂) and methoxy (-OCH₃) groups synergistically activates the aromatic ring, particularly at the position ortho to the methoxy group and para to the amino group [1]. This predictable regioselectivity is a key differentiator for designing specific heterocyclic fusions or functionalization steps that are not possible or less efficient with the para-substituted isomer.

Physical Organic Chemistry Electronic Effects Reaction Regioselectivity

3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) Recommended Procurement & Application Scenarios


High-Value Heterocyclic Synthesis Requiring Precise Regiochemistry

This compound is ideally suited for the synthesis of complex heterocycles where the 3-amino-4-methoxy substitution pattern is a specific design element. For example, it serves as a critical starting material for constructing N-benzylidene derivatives of chromeno[2,3-d]pyrimidines, which have demonstrated promising cytotoxic activity against tumor cell lines [1]. The defined regiochemistry is essential for achieving the desired biological activity, and substituting with a different isomer would yield a different, potentially inactive, compound.

Large-Scale Process Development Leveraging Quantitative Synthesis

Procurement teams should prioritize 3-Amino-4-methoxybenzaldehyde for scale-up projects due to its quantitative, one-step synthesis via adapted Vilsmeier conditions [1]. This route offers a significant advantage in process chemistry, providing high atom economy and reducing purification requirements, which is not a generally reported feature for its regioisomers.

Precision Analytical and Bioassay Workflows Demanding High Purity

Given its availability at ≥98% purity from multiple vendors, this compound is the preferred choice for laboratories conducting high-sensitivity assays or requiring a highly pure building block for multi-step synthetic sequences. Using a lower-purity analog (e.g., 95-96% for 4-Amino-3-methoxybenzaldehyde) increases the risk of impurity-driven side reactions, potentially compromising the fidelity of research results .

Synthesis of Specialized Building Blocks for Medicinal Chemistry

The compound's ability to undergo selective reductive amination or act as a precursor for Schiff base formation is well-documented [1]. Its specific electronic profile makes it a valuable reagent for constructing diverse compound libraries for drug discovery, where the unique ortho-amino/methoxy motif is a key pharmacophoric element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.